molecular formula C10H8BrNO2 B1384797 4-Bromo-8-methoxyisoquinolin-1-ol CAS No. 1504500-37-1

4-Bromo-8-methoxyisoquinolin-1-ol

Cat. No.: B1384797
CAS No.: 1504500-37-1
M. Wt: 254.08 g/mol
InChI Key: OJPXSCMRCOGDBI-UHFFFAOYSA-N
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Description

4-Bromo-8-methoxyisoquinolin-1-ol is a substituted isoquinoline derivative characterized by a bromine atom at the 4-position, a methoxy group at the 8-position, and a hydroxyl group at the 1-position. Isoquinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry.

Properties

IUPAC Name

4-bromo-8-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-7(11)5-12-10(13)9(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXSCMRCOGDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methoxyisoquinolin-1-ol typically involves the bromination of 8-methoxyisoquinolin-1-ol. One common method is the use of N-bromosuccinimide (NBS) in chloroform as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methoxyisoquinolin-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Isoquinolines: Through substitution reactions.

    Biaryl Compounds: Through coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-8-methoxyisoquinolin-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxyisoquinolin-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Molecular Features

The following table summarizes critical parameters for 4-Bromo-8-methoxyisoquinolin-1-ol analogues based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Purity Supplier
4-Bromo-6-methoxyisoquinolin-1-ol 923278-23-3 C₁₀H₈BrNO₂ 254.08 4-Br, 6-OCH₃, 1-OH 95% Acmec
4-Bromo-1-methoxyisoquinoline 746668-73-5 C₁₀H₈BrNO 238.08 4-Br, 1-OCH₃ N/A J&W Pharm
4-Bromo-3-methyl-2H-isoquinolin-1-one 4876-10-2 C₁₀H₈BrNO 238.08 4-Br, 3-CH₃, 1-ketone N/A Global Chem

Substituent Effects on Physicochemical Properties

Hydroxyl vs. Methoxy vs. Ketone Functional Groups
  • Methoxy Group (OCH₃): The presence of methoxy groups (e.g., at position 6 or 1) introduces steric and electronic effects. For example, 4-Bromo-1-methoxyisoquinoline lacks a hydroxyl group, reducing its polarity and possibly altering reactivity in substitution reactions .
  • Ketone (1-O): In 4-Bromo-3-methyl-2H-isoquinolin-1-one, the ketone group at position 1 may stabilize the ring system through resonance, affecting its stability and interaction with biological targets .
Bromine Position and Reactivity

All compared compounds share a bromine atom at the 4-position, which is a common site for nucleophilic aromatic substitution (SNAr). However, the electronic environment varies depending on adjacent substituents:

  • In 4-Bromo-6-methoxyisoquinolin-1-ol, the electron-donating methoxy group at position 6 may deactivate the ring, slowing SNAr reactions compared to analogues without electron-donating groups .
  • The absence of electron-donating groups in 4-Bromo-1-methoxyisoquinoline could make its bromine more reactive toward cross-coupling reactions .

Research Implications and Gaps

  • Synthetic Utility: Brominated isoquinolines are valuable intermediates in drug discovery (e.g., for kinase inhibitors or antimicrobial agents). The hydroxyl group in 4-Bromo-6-methoxyisoquinolin-1-ol may facilitate derivatization via esterification or glycosylation .
  • Unmet Needs: The absence of data on 8-methoxy-substituted derivatives underscores a research gap. Future studies could explore the impact of methoxy group placement on bioactivity or photophysical properties.

Biological Activity

4-Bromo-8-methoxyisoquinolin-1-ol is a chemical compound belonging to the isoquinoline family, characterized by its molecular formula C10H8BrNO2C_{10}H_{8}BrNO_{2}. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is synthesized through bromination of 8-methoxyisoquinolin-1-ol, typically using N-bromosuccinimide (NBS) under reflux conditions, which allows for efficient production and high yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

This compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Growth

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways, which are crucial for the execution phase of apoptosis.

Table 2: Effects on Cancer Cell Viability

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, the compound may inhibit specific kinases or transcription factors that play roles in cancer progression and microbial resistance .

Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its structural features allow for modifications that can enhance potency and selectivity against target pathogens or cancer cells.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis, enabling the creation of various derivatives with potentially enhanced biological activities. Research continues to explore its derivatives' pharmacological profiles to identify more effective therapeutic agents.

Table 3: Potential Derivatives of this compound

Derivative NameAnticipated Activity
Methylated AnalogIncreased potency
Hydroxylated DerivativeEnhanced solubility
Halogenated VariantBroader spectrum of activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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